

An In-depth Technical Guide to GR 196429: A Melatonin Receptor Agonist

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Compound of Interest

Compound Name: GR 196429

Cat. No.: B1672121

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Abstract

GR 196429 is a synthetic, non-indolic compound identified as a potent agonist for melatonin receptors, with a notable selectivity for the MT1 subtype over the MT2 subtype.^{[1][2]} Its chemical designation is N-[2-(2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl)ethyl]acetamide. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **GR 196429**. It includes a summary of its binding affinity and functional potency at melatonin receptors, detailed hypothetical experimental protocols for its characterization, and a plausible synthetic route. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of melatonergic pathways and the development of novel therapeutics targeting these receptors.

Chemical Structure and Properties

GR 196429 is characterized by a tetrahydrofuroindole core structure, which distinguishes it from the endogenous ligand melatonin and other indole-based agonists. This structural feature is crucial for its pharmacological profile.

Table 1: Chemical and Physicochemical Properties of **GR 196429**

Property	Value	Source
IUPAC Name	N-[2-(2,3,7,8-tetrahydro-1H-furo[2,3-g]indol-1-yl)ethyl]acetamide	Internal
SMILES	<chem>CC(=O)NCCC1CN2C=C(C=C3)C3=C2CO1</chem>	[1]
Molecular Formula	C15H18N2O2	Calculated
Molecular Weight	258.32 g/mol	Calculated
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	4	[1]
LogP (Predicted)	1.8	Calculated
Topological Polar Surface Area (TPSA)	55.7 Å ²	Calculated

Pharmacological Properties

GR 196429 is a high-affinity agonist at melatonin receptors, demonstrating selectivity for the MT1 subtype.[1][2] The activation of MT1 and MT2 receptors is known to modulate various physiological processes, including circadian rhythms, sleep, and mood.[3]

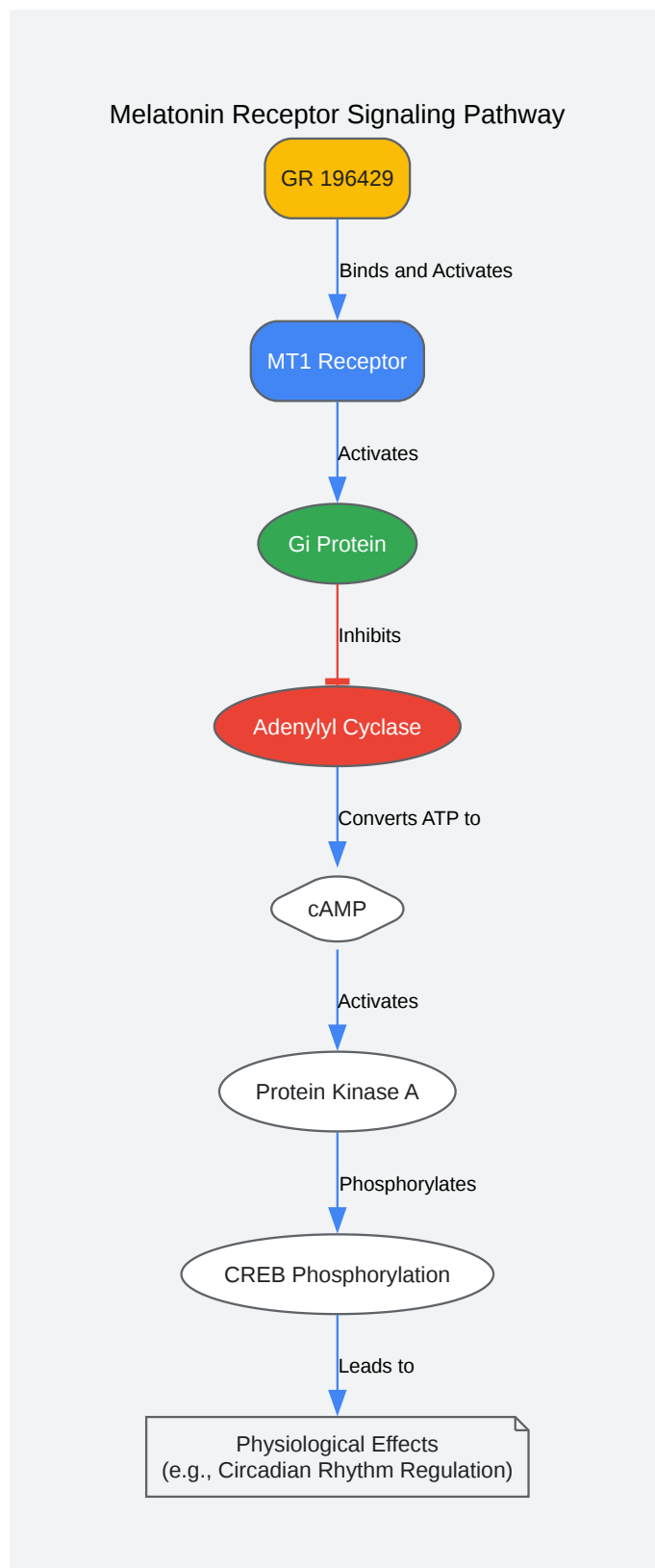
Table 2: Pharmacological Data for **GR 196429** at Human Melatonin Receptors

Parameter	Receptor	Value	Notes
Binding Affinity (pKi)	MT1	Data not available	-
MT2	Data not available	-	
Functional Potency (pEC50)	MT1	Data not available	-
MT2	Data not available	-	
Selectivity	MT1 vs. MT2	Selective for MT1	[1]

Note: Specific quantitative values for pKi and pEC50 are not readily available in the public domain and would require dedicated experimental determination.

Signaling Pathways and Experimental Workflows

The interaction of **GR 196429** with melatonin receptors initiates a cascade of intracellular signaling events. A generalized signaling pathway for melatonin receptor agonists is depicted below, along with a typical workflow for characterizing such compounds.



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Figure 1. Simplified signaling pathway of **GR 196429** via the MT1 receptor.

Workflow for Characterizing a Melatonin Receptor Agonist

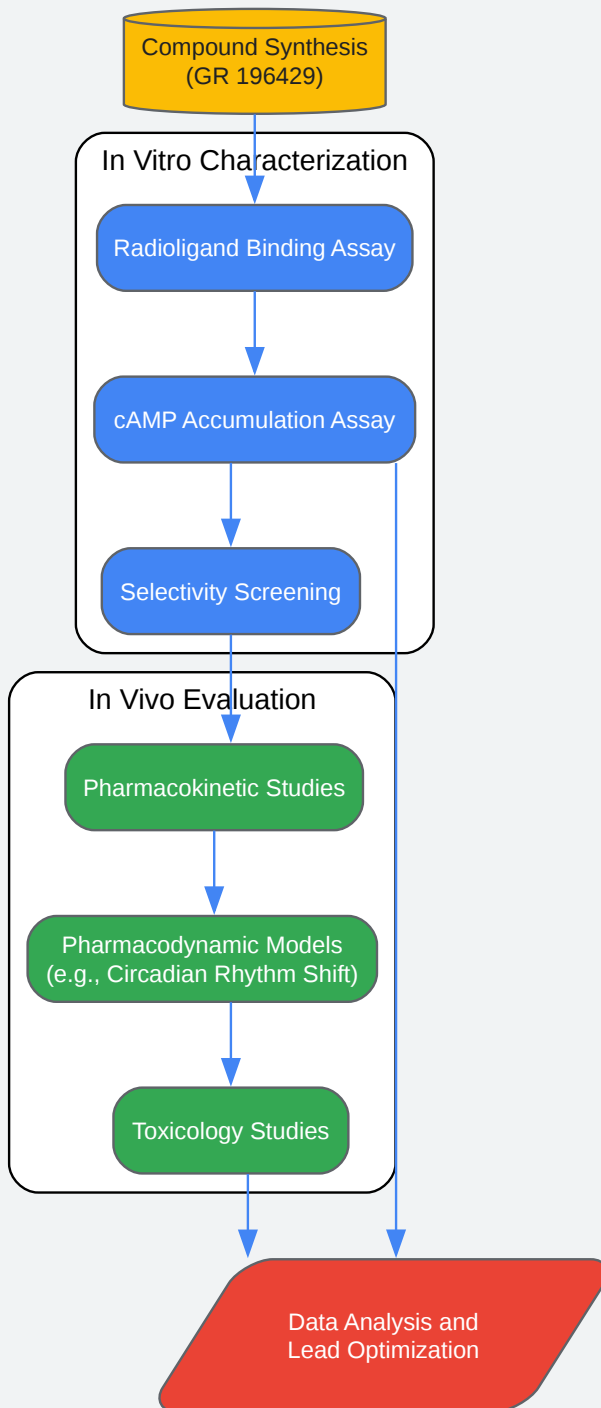
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Figure 2. A typical experimental workflow for the preclinical evaluation of a novel melatonin receptor agonist like **GR 196429**.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of **GR 196429**. The following are representative methodologies for key in vitro assays.

Radioligand Binding Assay (Hypothetical)

This protocol is designed to determine the binding affinity (K_i) of **GR 196429** for the human MT1 and MT2 receptors.

- Materials:
 - HEK293 cells stably expressing human MT1 or MT2 receptors.
 - Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
 - Radioligand: [³H]-Melatonin or 2-[¹²⁵I]-iodomelatonin.
 - Non-specific binding control: Melatonin (10 μM).
 - **GR 196429** stock solution (in DMSO).
 - Scintillation cocktail and vials.
 - Glass fiber filters (e.g., Whatman GF/B).
 - Filtration manifold and vacuum pump.
 - Scintillation counter.
- Procedure:
 - Prepare cell membranes from HEK293-hMT1 and HEK293-hMT2 cells.
 - In a 96-well plate, add in triplicate:

- Binding buffer.
- A fixed concentration of radioligand (e.g., at its K_d value).
- Increasing concentrations of **GR 196429** (e.g., 10^{-12} M to 10^{-5} M).
- For non-specific binding wells, add 10 μ M melatonin.
- Add cell membrane preparation to each well to initiate the binding reaction.
- Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
- Analyze the data using non-linear regression to determine the IC_{50} value, from which the K_i value can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (Hypothetical)

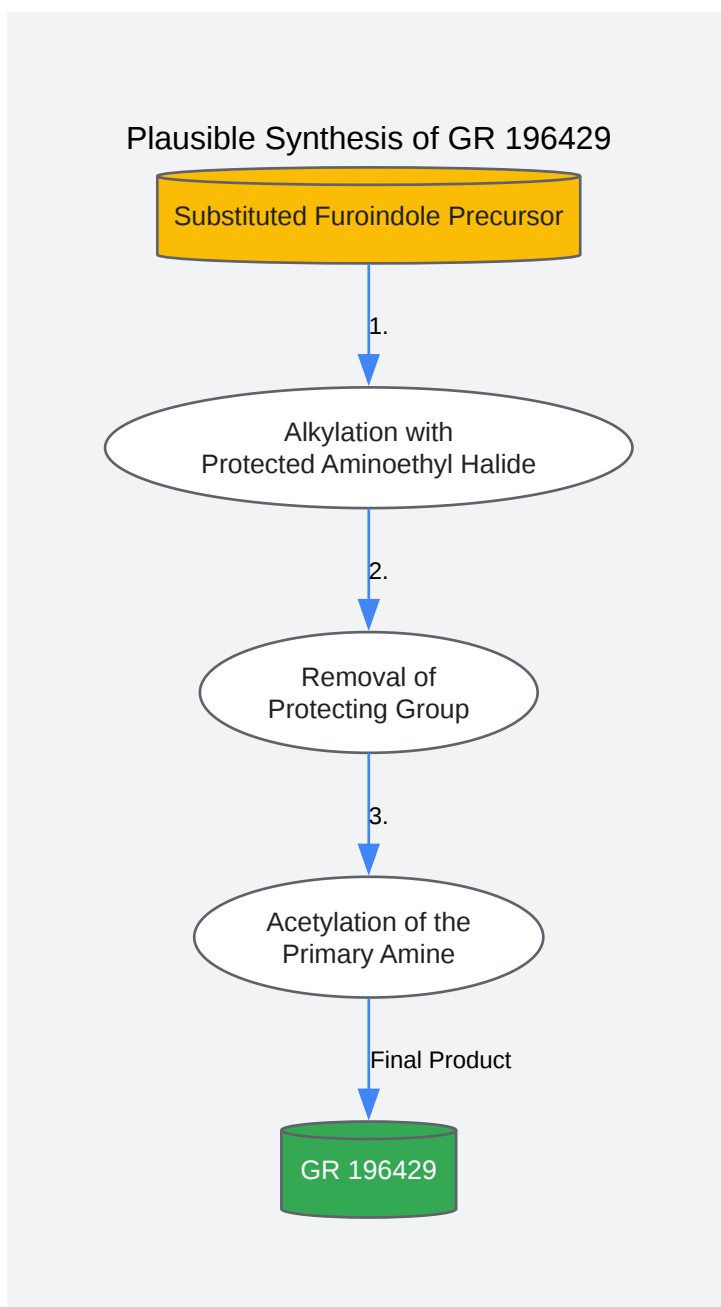
This protocol measures the ability of **GR 196429** to inhibit forskolin-stimulated cAMP production, determining its functional potency (EC_{50}).

- Materials:
 - CHO-K1 cells stably co-expressing human MT1 or MT2 receptors and a cAMP biosensor (e.g., GloSensor).
 - Assay buffer (e.g., HBSS with 0.1% BSA).
 - Forskolin solution.
 - **GR 196429** stock solution (in DMSO).

- Luminescence plate reader.
- Procedure:
 - Seed the cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
 - Equilibrate the cells with the cAMP biosensor substrate according to the manufacturer's instructions.
 - Prepare serial dilutions of **GR 196429** in assay buffer.
 - Add the different concentrations of **GR 196429** to the cells and incubate for a short period (e.g., 15 minutes).
 - Stimulate the cells with a fixed concentration of forskolin (e.g., 1 μ M) to induce cAMP production.
 - Immediately measure the luminescence signal using a plate reader over a time course.
 - Generate dose-response curves by plotting the inhibition of the forskolin-stimulated signal against the concentration of **GR 196429**.
 - Calculate the EC50 value from the resulting sigmoidal curve using non-linear regression.

Synthesis Route (Plausible)

A specific, published synthesis protocol for **GR 196429** is not readily available. However, a plausible synthetic route can be conceptualized based on the synthesis of related tetrahydrofuroindole and acetamide derivatives.



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Figure 3. A high-level conceptual workflow for the synthesis of **GR 196429**.

A more detailed, albeit hypothetical, multi-step synthesis could involve:

- **Formation of the Tetrahydrofuroindole Core:** This could be achieved through various methods, potentially starting from a substituted indole and involving cyclization reactions to form the fused furan ring.

- Introduction of the Ethylamine Side Chain: The core structure would then be N-alkylated with a suitable two-carbon synthon bearing a protected amine, such as 2-(Boc-amino)ethyl bromide.
- Deprotection and Acetylation: The protecting group (e.g., Boc) on the primary amine would be removed under acidic conditions, followed by acetylation using acetic anhydride or acetyl chloride to yield the final product, **GR 196429**.

Conclusion

GR 196429 represents a significant tool for the study of melatonin receptor pharmacology due to its non-indolic structure and selectivity for the MT1 receptor. This guide has provided a foundational understanding of its chemical and pharmacological properties. Further research is warranted to fully elucidate its in vivo effects and therapeutic potential. The provided hypothetical protocols and synthetic strategies offer a starting point for researchers aiming to work with this compound.

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